6-Chloro-2-methoxynicotinaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2-methoxypyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-11-7-5(4-10)2-3-6(8)9-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVBARORPQMEWPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=N1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20445994 | |

| Record name | 6-CHLORO-2-METHOXYNICOTINALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95652-81-6 | |

| Record name | 6-Chloro-2-methoxy-3-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95652-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-CHLORO-2-METHOXYNICOTINALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-2-methoxypyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-2-methoxynicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Chloro-2-methoxynicotinaldehyde, a key building block in modern medicinal chemistry. This document covers its chemical and physical properties, safety and handling information, detailed synthesis protocols, and its applications in the synthesis of therapeutic agents.

Core Compound Identification

-

Chemical Name: this compound

-

Synonyms: 6-Chloro-2-methoxy-3-pyridinecarboxaldehyde[1], 6-chloro-2-methoxypyridine-3-carbaldehyde[2]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆ClNO₂ | [1][2][3][5] |

| Molecular Weight | 171.58 g/mol | [1][2][3][5] |

| Appearance | White to yellow solid | [6] |

| Melting Point | 78-81 °C | [6] |

| Boiling Point | 90 °C at 3 Torr | [6] |

| Density | 1.317 ± 0.06 g/cm³ (Predicted) | [6] |

| Storage | 2-8°C under an inert atmosphere (e.g., nitrogen or argon) | [1][5][6] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling. The GHS hazard classifications and precautionary statements are summarized below.

| Hazard Class | Hazard Statement |

| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Skin irritation (Category 2) | H315: Causes skin irritation |

| Skin sensitization (Category 1) | H317: May cause an allergic skin reaction |

| Eye irritation (Category 2A) | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation |

| Precautionary Statement Code | Precautionary Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[7] |

| P264 | Wash skin thoroughly after handling.[7] |

| P270 | Do not eat, drink or smoke when using this product. |

| P271 | Use only outdoors or in a well-ventilated area.[7] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[7] |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[7] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |

| P330 | Rinse mouth. |

| P333 + P313 | If skin irritation or rash occurs: Get medical advice/attention. |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. |

| P362 | Take off contaminated clothing and wash before reuse. |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[7] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[7] |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the formylation of 2-chloro-6-methoxypyridine.[4]

Materials:

-

2-Chloro-6-methoxypyridine

-

Anhydrous Tetrahydrofuran (THF)

-

tert-Butyllithium (tBuLi) solution (e.g., 1.7 M in pentane)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Acetic acid

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Petroleum ether

Procedure:

-

Dissolve 2-chloro-6-methoxypyridine (1.0 equivalent) in anhydrous THF under an inert atmosphere (e.g., dry argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add tert-butyllithium (tBuLi) solution (0.9 equivalents) dropwise, ensuring the internal temperature remains at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Slowly add anhydrous N,N-dimethylformamide (DMF) (0.9 equivalents) at -78 °C.

-

Continue stirring at this temperature for an additional 2 hours.

-

Quench the reaction by adding acetic acid.

-

Pour the reaction mixture into ice-cold water.

-

Alkalize the aqueous phase with a saturated solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with ethyl acetate (2 x volume of aqueous layer).

-

Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (e.g., 10:1 v/v) as the eluent to yield this compound as a white solid.[4]

Applications in Medicinal Chemistry

This compound is a versatile intermediate in the synthesis of various heterocyclic compounds with potential therapeutic applications.[4] Its trifunctional nature, possessing an aldehyde, a methoxy group, and a reactive chlorine atom, allows for diverse chemical modifications. This makes it a valuable starting material for the synthesis of novel compounds for drug discovery, including potential anticancer and antimalarial agents.[8] The chloro and methoxy groups, in particular, play significant roles in modulating the pharmacological properties of drug candidates.[9]

Reactivity and Synthetic Utility

The chlorine atom at the 6-position of the pyridine ring is susceptible to displacement via various cross-coupling reactions, providing a gateway to a diverse range of substituted pyridine derivatives.[10] Palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and cyanation are commonly employed to introduce carbon, nitrogen, and cyano moieties, respectively.[10]

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general representation and may require optimization for specific substrates.

Materials:

-

This compound

-

Arylboronic acid (or boronic ester)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, XPhos Pd G3)

-

Base (e.g., K₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

-

Degassed water (if using K₃PO₄)

Procedure:

-

In an oven-dried reaction vessel under an inert atmosphere, combine this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and the base (2.0 equivalents).

-

Add the palladium catalyst (1-5 mol%).

-

Add the anhydrous, degassed solvent. If using a phosphate base, a small amount of degassed water may be beneficial.

-

Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

References

- 1. chemscene.com [chemscene.com]

- 2. 6-Chloro-2-methoxypyridine-3-carbaldehyde | C7H6ClNO2 | CID 10855945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemuniverse.com [chemuniverse.com]

- 4. This compound | 95652-81-6 [chemicalbook.com]

- 5. 95652-81-6|this compound|BLD Pharm [bldpharm.com]

- 6. This compound CAS#: 95652-81-6 [m.chemicalbook.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. benchchem.com [benchchem.com]

- 9. drughunter.com [drughunter.com]

- 10. benchchem.com [benchchem.com]

physicochemical characteristics of 6-Chloro-2-methoxynicotinaldehyde

An In-depth Technical Guide to the Physicochemical Characteristics of 6-Chloro-2-methoxynicotinaldehyde

Introduction

This compound, with the CAS Number 95652-81-6, is a substituted pyridine derivative.[1][2] As a heterocyclic compound, it serves as a valuable research chemical and a versatile intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical industry.[3][4] Its structure incorporates a pyridine ring functionalized with a chloro group, a methoxy group, and an aldehyde group, making it a trifunctional building block for organic synthesis. This guide provides a comprehensive overview of its known physicochemical properties, spectroscopic data, and detailed experimental protocols for its synthesis and analysis.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These characteristics are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₇H₆ClNO₂ | [1][3][5] |

| Molecular Weight | 171.58 g/mol | [1][2][3] |

| CAS Number | 95652-81-6 | [1][2][3] |

| Appearance | White to yellow solid | [3] |

| Melting Point | 78-81 °C | [1][3] |

| Boiling Point | 90 °C (at 3 Torr) | [3] |

| Density (Predicted) | 1.317 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | -1.59 ± 0.10 | [3] |

| InChI Key | AVBARORPQMEWPR-UHFFFAOYSA-N | [1][3] |

| SMILES | COc1nc(Cl)ccc1C=O | [1] |

| Storage Conditions | 2-8°C, under inert gas (Nitrogen or Argon) | [3][5] |

Spectroscopic and Analytical Data

While comprehensive, experimentally verified spectral data for this compound is not extensively published, its characteristics can be reliably predicted based on its structure and by analogy to similar compounds.[6][7]

| Technique | Predicted Data | Comments |

| ¹H NMR | δ ≈ 10.4 ppm (s, 1H, -CHO), δ ≈ 7.5-8.5 ppm (m, 2H, Ar-H), δ ≈ 4.0 ppm (s, 3H, -OCH₃) | The aldehyde proton is expected to be significantly downfield. Aromatic protons will appear in the aromatic region, and the methoxy protons as a singlet. |

| ¹³C NMR | δ ≈ 190 ppm (C=O), δ ≈ 110-165 ppm (Ar-C), δ ≈ 55 ppm (-OCH₃) | The aldehydic carbon is highly deshielded. The five aromatic carbons (including C-Cl and C-O) will resonate in the typical aromatic range. |

| IR Spectroscopy | ν ≈ 1690-1715 cm⁻¹ (C=O stretch), ν ≈ 2720, 2820 cm⁻¹ (Aldehydic C-H stretch), ν ≈ 1000-1300 cm⁻¹ (C-O stretch) | These are characteristic vibrational frequencies for an aromatic aldehyde with a methoxy group.[6] |

| Mass Spectrometry | m/z ≈ 171 (M⁺), 172 ([M+H]⁺) | The mass spectrum would show the molecular ion peak. A characteristic M+2 peak at approximately one-third the intensity of the M⁺ peak is expected due to the presence of the ³⁷Cl isotope.[6] |

Experimental Protocols

Synthesis of this compound[3][4]

This protocol describes a method for the formylation of 2-Chloro-6-methoxypyridine to yield the target compound.

Reagents:

-

2-Chloro-6-methoxypyridine

-

Tetrahydrofuran (THF), anhydrous

-

tert-Butyl lithium (tBuLi), 1.7 M solution

-

N,N-Dimethylformamide (DMF), anhydrous

-

Acetic acid

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Petroleum ether

-

Silica gel for column chromatography

Procedure:

-

Dissolve 2-Chloro-6-methoxypyridine (5 g, 34.82 mmol) in anhydrous tetrahydrofuran (100 mL) in a flame-dried flask under a dry argon atmosphere.[3][4]

-

Cool the solution to -78 °C using a dry ice/acetone bath.[3][4]

-

Slowly add tert-butyl lithium (1.7 M, 18.5 mL, 31.34 mmol) dropwise, ensuring the internal temperature remains at -78 °C. Stir the reaction mixture for 1 hour at this temperature.[3][4]

-

Slowly add anhydrous N,N-dimethylformamide (2.29 g, 31.34 mmol) at -78 °C and continue stirring for an additional 2 hours.[3]

-

Alkalize the aqueous phase with a saturated solution of sodium bicarbonate.[3][4]

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[3][4]

-

Purify the crude solid by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (10:1 v/v) as the eluent to afford the final product.[3][4]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The following is an illustrative HPLC method for purity analysis, which may require optimization for specific instrumentation and applications.[8]

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[8]

-

Mobile Phase: A gradient of acetonitrile and water, with 0.1% formic acid added to the aqueous phase.[8]

-

Flow Rate: 1.0 mL/min.[8]

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm).[8]

-

Injection Volume: 10 µL.[8]

-

Column Temperature: 30 °C.[8]

General Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Accurately weigh 5-10 mg of the sample.[6]

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[6][7]

-

Transfer the solution to a 5 mm NMR tube.[6]

-

Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.[7]

Infrared (IR) Spectroscopy:

-

Ensure the Attenuated Total Reflectance (ATR) crystal of an FTIR spectrometer is clean.[6]

-

Record a background spectrum.[6]

-

Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.[6]

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.[6]

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample (1-10 µg/mL) in a solvent suitable for the ionization source (e.g., methanol or acetonitrile, often with 0.1% formic acid for ESI).[6]

-

Infuse the solution into the mass spectrometer.

-

Acquire the mass spectrum using an appropriate ionization method, such as Electrospray Ionization (ESI), in positive ion mode to observe the [M+H]⁺ ion.[6]

Visualizations

The following diagrams illustrate the synthesis and analytical workflows for this compound.

Caption: Synthetic workflow for this compound.

Caption: General analytical workflow for product characterization.

Safety and Handling

This compound is associated with several hazard classifications.[1] Users should consult the full Safety Data Sheet (SDS) before handling.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][2]

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312+P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

-

Storage Class: Combustible Solid.[1]

-

Target Organs: Respiratory system.[1]

References

- 1. 6-Chloro-2-methoxypyridine-3-carboxaldehyde 97 95652-81-6 [sigmaaldrich.com]

- 2. 6-Chloro-2-methoxypyridine-3-carbaldehyde | C7H6ClNO2 | CID 10855945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 95652-81-6 [m.chemicalbook.com]

- 4. This compound | 95652-81-6 [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

A Technical Guide to the Synthesis of 6-Chloro-2-methoxynicotinaldehyde from 2-Chloro-6-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the synthetic routes for preparing 6-chloro-2-methoxynicotinaldehyde, a key intermediate in pharmaceutical research, from the starting material 2-chloro-6-methoxypyridine. This document details established methodologies, presents quantitative data for comparison, and includes comprehensive experimental protocols and process visualizations.

Introduction

This compound is a valuable building block in the synthesis of various biologically active molecules. Its preparation from 2-chloro-6-methoxypyridine is a critical transformation that can be achieved through several synthetic strategies. This guide focuses on the two most prominent methods: directed ortho-lithiation followed by formylation, and the Vilsmeier-Haack reaction. Each method's advantages, limitations, and detailed procedural aspects are discussed to aid researchers in selecting and executing the optimal synthetic route for their specific needs.

Synthetic Strategies

The introduction of a formyl group onto the pyridine ring of 2-chloro-6-methoxypyridine is the key transformation in the synthesis of this compound. The primary methods to achieve this are:

-

Directed ortho-Lithiation and Formylation: This powerful technique involves the regioselective deprotonation of the pyridine ring at the position ortho to a directing group, followed by the introduction of an electrophile. In the case of 2-chloro-6-methoxypyridine, the methoxy and chloro substituents direct the lithiation to the C3 position. Subsequent quenching with a formylating agent, such as N,N-dimethylformamide (DMF), yields the desired aldehyde.

-

Vilsmeier-Haack Reaction: This reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] It employs a Vilsmeier reagent, typically formed in situ from a substituted amide like DMF and a halide, such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[1] The electron-donating methoxy group in 2-chloro-6-methoxypyridine facilitates this electrophilic aromatic substitution.[2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the directed ortho-lithiation and formylation synthesis of this compound from 2-chloro-6-methoxypyridine.

| Parameter | Directed ortho-Lithiation and Formylation |

| Starting Material | 2-Chloro-6-methoxypyridine |

| Key Reagents | tert-Butyllithium (t-BuLi), N,N-Dimethylformamide (DMF) |

| Solvent | Tetrahydrofuran (THF) |

| Reaction Temperature | -78 °C |

| Reaction Time | 1 hour (lithiation), 2 hours (formylation) |

| Yield | 65%[3] |

| Purification Method | Silica gel column chromatography |

Detailed Experimental Protocols

Method 1: Directed ortho-Lithiation and Formylation

This protocol is based on a reported synthesis of this compound.[3]

Materials:

-

2-Chloro-6-methoxypyridine (5 g, 34.82 mmol)

-

Anhydrous Tetrahydrofuran (THF, 100 mL)

-

tert-Butyllithium (t-BuLi, 1.7 M in pentane, 18.5 mL, 31.34 mmol)

-

N,N-Dimethylformamide (DMF, 2.29 g, 31.34 mmol)

-

Acetic acid

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Petroleum ether and Ethyl acetate (10:1, v/v) for elution

Procedure:

-

Under a dry argon atmosphere, dissolve 2-chloro-6-methoxypyridine (5 g, 34.82 mmol) in anhydrous THF (100 mL) in a flame-dried round-bottom flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add tert-butyllithium (1.7 M in pentane, 18.5 mL, 31.34 mmol) dropwise to the cooled solution, ensuring the internal temperature remains below -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Slowly add N,N-dimethylformamide (2.29 g, 31.34 mmol) at -78 °C and continue stirring for an additional 2 hours at this temperature.

-

Quench the reaction by the addition of acetic acid.

-

Pour the reaction mixture into ice-cold water.

-

Alkalize the aqueous phase with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (2 x 500 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography, eluting with a mixture of petroleum ether and ethyl acetate (10:1, v/v) to afford this compound as a white solid (3.8 g, 65% yield).[3]

Method 2: Vilsmeier-Haack Reaction (Generalized Protocol)

This is a generalized procedure for the Vilsmeier-Haack formylation of an electron-rich heterocycle. Optimization for 2-chloro-6-methoxypyridine may be required.[2]

Materials:

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

2-Chloro-6-methoxypyridine

-

Anhydrous Dichloromethane (DCM)

-

Crushed ice

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried flask under an inert atmosphere, prepare the Vilsmeier reagent by adding POCl₃ dropwise to anhydrous DMF at 0 °C with stirring.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Dissolve 2-chloro-6-methoxypyridine in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the aqueous solution with a saturated solution of NaHCO₃.

-

Extract the product with DCM (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

Visualizations of Synthetic Pathways and Workflows

Directed ortho-Lithiation and Formylation Pathway

Caption: Reaction scheme for the directed ortho-lithiation and formylation of 2-chloro-6-methoxypyridine.

Vilsmeier-Haack Reaction Pathway

Caption: General reaction pathway for the Vilsmeier-Haack formylation.

General Experimental Workflow

Caption: A generalized workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound from 2-chloro-6-methoxypyridine is most reliably achieved through a directed ortho-lithiation and formylation sequence. This method offers high regioselectivity and provides the target compound in good yield. While the Vilsmeier-Haack reaction presents a viable alternative, its application to this specific substrate requires further optimization. The detailed protocols and data presented in this guide are intended to provide researchers with the necessary information to successfully synthesize this important pharmaceutical intermediate.

References

spectroscopic data (NMR, IR, MS) of 6-Chloro-2-methoxynicotinaldehyde

An In-depth Technical Guide to the Spectroscopic Data of 6-Chloro-2-methoxynicotinaldehyde

This technical guide offers a comprehensive overview of the spectroscopic data for this compound (CAS No. 95652-81-6). Designed for researchers, scientists, and professionals in drug development, this document provides available spectral data, detailed experimental protocols for data acquisition, and visualizations of the synthesis and analytical workflows.

Chemical Structure and Properties

-

IUPAC Name: 6-chloro-2-methoxypyridine-3-carbaldehyde

-

Molecular Formula: C₇H₆ClNO₂

-

Molecular Weight: 171.58 g/mol

-

Appearance: White to yellow solid.[1]

-

Melting Point: 78-81°C.[1]

Spectroscopic Data Summary

The following tables summarize the available and predicted quantitative spectral data for this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment | Solvent/Frequency |

| 10.17 | s | - | 1H | Aldehyde (-CHO) | CDCl₃ / 300 MHz[2] |

| 8.07 | d | 8.04 | 1H | Pyridine Ring (H-4) | CDCl₃ / 300 MHz[2] |

| 7.03 | d | 8.04 | 1H | Pyridine Ring (H-5) | CDCl₃ / 300 MHz[2] |

| 3.79 | s | - | 3H | Methoxy (-OCH₃) | CDCl₃ / 300 MHz[2] |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| 185-195 | Aldehyde (-CHO) |

| 110-165 | Pyridine Ring Carbons |

| 55-60 | Methoxy (-OCH₃) |

Table 3: Mass Spectrometry Data

| m/z | Ion | Ionization Method |

| 172 | [M+H]⁺ | Electrospray Ionization (ESI+)[2] |

Table 4: Infrared (IR) Spectroscopy Data

An experimental IR spectrum for this compound is not publicly available. However, characteristic absorption bands can be predicted based on its functional groups.

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| C=O (Aldehyde) | 1685-1710 (Aromatic) |

| C-H (Aldehyde) | 2700-2760 and 2800-2860 |

| C-O (Methoxy) | 1000-1300 |

| C-Cl | ~750 |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound, adapted from methodologies for structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the chemical structure and connectivity of the molecule by analyzing the chemical shifts and coupling constants of its ¹H and ¹³C nuclei.

-

Instrumentation: A 300 MHz or higher NMR spectrometer.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64 scans.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-15 ppm.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Number of Scans: 1024-4096 scans.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the spectrum using the internal standard (TMS at 0.00 ppm).

-

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and elemental composition of the molecule.

-

Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) source.

-

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture appropriate for ESI, typically containing 0.1% formic acid to promote protonation.

-

-

ESI-MS Acquisition Parameters:

-

Ionization Mode: Positive ion mode ([M+H]⁺).

-

Capillary Voltage: 3-4 kV.

-

Cone Voltage: 20-40 V.

-

Source Temperature: 100-150 °C.

-

Mass Range: m/z 50-500.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺).

-

Analyze the isotopic pattern to confirm the presence of chlorine (an M+2 peak with approximately one-third the intensity of the molecular ion peak).

-

Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation (ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

-

IR Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Analysis:

-

Identify and label the major absorption bands in the spectrum.

-

Correlate the observed bands with known vibrational frequencies of functional groups to confirm the structure.

-

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates a common synthetic route for this compound.[1][2]

Caption: Synthesis of this compound.

Analytical Workflow

The diagram below outlines a general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Caption: General workflow for spectral analysis.

References

An In-depth Technical Guide on the Solubility and Stability of 6-Chloro-2-methoxynicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-2-methoxynicotinaldehyde is a heterocyclic compound of interest in pharmaceutical and chemical synthesis.[1] Understanding its solubility and stability in various common solvents is crucial for its effective use in research and development, particularly in drug discovery and process chemistry. This technical guide provides a comprehensive overview of the methodologies to determine the solubility and stability of this compound. While specific experimental data for this compound is not extensively available in public literature, this document outlines the standard experimental protocols and data presentation formats that are essential for its characterization.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences its bioavailability, formulation, and reaction kinetics. The "like dissolves like" principle is a useful starting point, suggesting that the polarity of the solvent and the solute are key determinants of solubility.[2]

Predicted Solubility

Based on its structure, this compound is a moderately polar molecule. The presence of the aldehyde and methoxy groups, along with the nitrogen in the pyridine ring, allows for hydrogen bonding and dipole-dipole interactions. The chloro-substituent adds some nonpolar character. Therefore, it is expected to have limited solubility in water and higher solubility in polar organic solvents.

Experimental Determination of Solubility

A systematic approach is required to quantitatively determine the solubility of this compound in a range of common solvents.

Experimental Protocol: Equilibrium Solubility Measurement (Shake-Flask Method)

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.[3]

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[3]

-

Phase Separation: Allow the vials to stand undisturbed until the undissolved solid settles.[3] Centrifugation can be used to accelerate this process.

-

Sampling: Carefully withdraw a known volume of the supernatant.[3]

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4]

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Table 1: Solubility of this compound in Common Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

| Water | 25 | Data not available | Shake-Flask |

| Ethanol | 25 | Data not available | Shake-Flask |

| Methanol | 25 | Data not available | Shake-Flask |

| Acetone | 25 | Data not available | Shake-Flask |

| Acetonitrile | 25 | Data not available | Shake-Flask |

| Dichloromethane | 25 | Data not available | Shake-Flask |

| Ethyl Acetate | 25 | Data not available | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Shake-Flask |

| N,N-Dimethylformamide (DMF) | 25 | Data not available | Shake-Flask |

Note: This table is a template for presenting experimental data. Specific values need to be determined experimentally.

Stability Profile

Stability testing is essential to understand how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[5][6]

Forced Degradation Studies

Forced degradation, or stress testing, is conducted under more severe conditions than accelerated stability studies to identify potential degradation products and establish degradation pathways.[5][7]

Experimental Protocol: Forced Degradation

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent.

-

Stress Conditions: Expose the solutions to various stress conditions:

-

Acidic Hydrolysis: 0.1 M HCl at a specified temperature (e.g., 60°C).

-

Basic Hydrolysis: 0.1 M NaOH at a specified temperature (e.g., 60°C).

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Heat the solid compound and a solution at a high temperature (e.g., 80°C).

-

Photostability: Expose the solid and a solution to light according to ICH Q1B guidelines.[7]

-

-

Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.[8] Mass spectrometry (MS) can be used to identify the structure of the degradants.[4]

Table 2: Summary of Forced Degradation Studies

| Stress Condition | Temperature (°C) | Time (hours) | Degradation (%) | Major Degradants (if any) |

| 0.1 M HCl | 60 | 24 | Data not available | To be determined |

| 0.1 M NaOH | 60 | 24 | Data not available | To be determined |

| 3% H₂O₂ | 25 | 24 | Data not available | To be determined |

| Heat (Solid) | 80 | 24 | Data not available | To be determined |

| Heat (Solution) | 80 | 24 | Data not available | To be determined |

| Light (ICH Q1B) | 25 | - | Data not available | To be determined |

Note: This table is a template for presenting experimental data. Specific values need to be determined experimentally.

Long-Term Stability

Long-term stability studies are conducted under recommended storage conditions to establish the re-test period or shelf life.[6]

Experimental Protocol: Long-Term Stability

-

Batch Selection: Use at least three primary batches of this compound.[5][7]

-

Storage Conditions: Store the samples in containers that simulate the proposed packaging under long-term storage conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH).[5]

-

Testing Frequency: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).[5]

-

Analysis: At each time point, analyze the samples for appearance, assay, and degradation products using a validated stability-indicating method.[8]

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the equilibrium solubility of a compound.

Experimental Workflow for Stability Assessment

Caption: General workflows for forced degradation and long-term stability studies.

Conclusion

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 6-Chloro-2-methoxynicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-methoxynicotinaldehyde is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its trifunctional nature, featuring a reactive aldehyde group, a methoxy substituent, and a chlorine atom on the pyridine ring, makes it a versatile building block for the synthesis of a wide array of more complex heterocyclic compounds with potential therapeutic applications. A thorough understanding of its molecular structure and conformational preferences is paramount for predicting its reactivity, designing novel synthetic routes, and elucidating its interactions with biological targets. This technical guide provides a comprehensive overview of the molecular structure, spectroscopic properties, and conformational analysis of this compound, based on available experimental data and theoretical considerations from analogous compounds.

Molecular Structure and Properties

This compound, with the chemical formula C₇H₆ClNO₂, possesses a pyridine ring substituted at the 2, 3, and 6 positions. The presence of the electron-donating methoxy group and the electron-withdrawing chloro and aldehyde groups significantly influences the electronic distribution and reactivity of the pyridine ring.

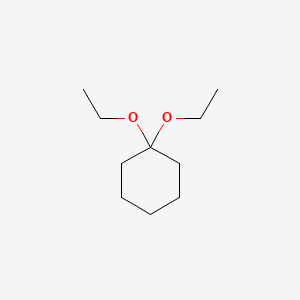

Below is a diagram illustrating the molecular structure with IUPAC numbering.

Caption: Molecular structure of this compound with atom numbering.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 95652-81-6 | [1][2] |

| Molecular Formula | C₇H₆ClNO₂ | [1][2] |

| Molecular Weight | 171.58 g/mol | [1][2] |

| Appearance | White to yellow solid | |

| Melting Point | 78-81 °C | |

| Boiling Point | 90 °C at 3 Torr |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides valuable information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Reference |

| 10.17 | s | 1H | Aldehyde (-CHO) | [3] |

| 8.07 | d (J = 8.04 Hz) | 1H | Pyridine Ring (H5) | [3] |

| 7.03 | d (J = 8.04 Hz) | 1H | Pyridine Ring (H4) | [3] |

| 3.79 | s | 3H | Methoxy (-OCH₃) | [3] |

| Solvent: CDCl₃, Frequency: 300 MHz |

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound.

| m/z | Ion | Ionization Method | Reference |

| 172 | [M+H]⁺ | Electrospray Ionization (ESI+) | [3] |

Conformational Analysis

The conformation of this compound is primarily determined by the rotation around the C2-O(methoxy) and C3-C(aldehyde) single bonds. While no specific crystal structure data for this molecule is publicly available, its conformational preferences can be inferred from computational and experimental studies of analogous ortho-substituted pyridine and benzaldehyde derivatives.

The key dihedral angles that define the conformation are:

-

θ₁ (C3-C2-O-C_methoxy): Defines the orientation of the methoxy group relative to the pyridine ring.

-

θ₂ (C2-C3-C_aldehyde-O_aldehyde): Defines the orientation of the aldehyde group relative to the pyridine ring.

Based on studies of 2-methoxypyridine and related compounds, the methoxy group is expected to have a preferred orientation relative to the pyridine ring to minimize steric hindrance and optimize electronic interactions.[3]

For the aldehyde group at the C3 position, adjacent to the methoxy group at C2, significant steric and electronic interactions are anticipated. In many ortho-substituted benzaldehydes, the aldehyde group is often twisted out of the plane of the aromatic ring to alleviate steric strain.[4] A similar non-planar conformation is plausible for this compound. The two likely low-energy conformers would involve the aldehyde's carbonyl group being either syn or anti to the C2-substituent, with probable rotations out of the pyridine plane.

Theoretical studies on 3-pyridinecarboxaldehyde suggest the existence of two planar rotational conformers (NO-cis and NO-trans).[5] However, the presence of the bulky methoxy group at the C2 position in this compound would likely lead to a non-planar arrangement to minimize steric repulsion between the methoxy and aldehyde groups.

Estimated Rotational Barriers

While specific rotational barriers for this compound have not been reported, studies on related aromatic aldehydes and methoxy-substituted pyridines provide insight. The rotational barrier for the aldehyde group is expected to be influenced by both steric hindrance from the adjacent methoxy group and electronic effects from the pyridine ring. Theoretical studies on substituted aromatic compounds show that electron-donating groups can decrease rotational barriers, while electron-withdrawing groups can increase them.[6] The interplay of these effects in the target molecule would determine the energy landscape of its conformational isomers.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the ortho-lithiation of 2-chloro-6-methoxypyridine followed by formylation.[3]

Materials:

-

2-Chloro-6-methoxypyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (or tert-butyllithium)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Acetic Acid

-

Saturated Sodium Bicarbonate solution

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

-

Silica Gel

Procedure:

-

Dissolve 2-chloro-6-methoxypyridine in anhydrous THF under an inert atmosphere (e.g., argon) and cool the solution to -78 °C.

-

Slowly add a solution of n-butyllithium in hexanes dropwise to the cooled solution, maintaining the temperature at -78 °C. Stir the reaction mixture for 1 hour.

-

Add anhydrous DMF dropwise to the reaction mixture at -78 °C and continue stirring for an additional 2 hours.

-

Quench the reaction by the slow addition of acetic acid.

-

Pour the reaction mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., petroleum ether/ethyl acetate).

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis and purification of the title compound.

NMR Sample Preparation and Analysis

Instrumentation:

-

NMR Spectrometer (e.g., 300 MHz or higher)

-

5 mm NMR tubes

Procedure:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum according to standard instrument protocols.

Conclusion

This technical guide has summarized the available information on the molecular structure and conformation of this compound. While experimental data provides a solid foundation for its chemical identity and basic spectroscopic properties, a detailed understanding of its three-dimensional structure and conformational dynamics currently relies on inferences from analogous molecules. The steric and electronic interplay between the methoxy and aldehyde substituents on the pyridine ring is expected to favor a non-planar conformation. Further experimental studies, particularly single-crystal X-ray diffraction, and in-depth computational analyses are warranted to precisely determine the bond lengths, bond angles, dihedral angles, and rotational energy barriers of this important synthetic intermediate. Such data will undoubtedly aid in the rational design and synthesis of novel bioactive compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Reliability of Computing van der Waals Bond Lengths of Some Rare Gas Diatomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Theoretical study of internal rotational barriers of electrons donating and electrons withdrawing groups in aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis and Handling of 6-Chloro-2-methoxynicotinaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the potential hazards, safety precautions, and handling protocols for 6-Chloro-2-methoxynicotinaldehyde. The information is intended to support the safe and effective use of this compound in research and development settings.

Hazard Identification and Classification

This compound is a hazardous substance that requires careful handling. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on available safety data sheets, this compound is classified as acutely toxic if swallowed or inhaled, and it can cause severe skin and eye irritation.[1]

GHS Hazard Statements:

-

Fatal if swallowed or if inhaled.

-

Causes serious eye damage.[2]

-

May cause respiratory irritation.[1]

-

May cause damage to organs through prolonged or repeated exposure.[2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for understanding its behavior and for designing appropriate experimental and storage conditions.

| Property | Value | Reference |

| Molecular Formula | C₇H₆ClNO₂ | --INVALID-LINK-- |

| Molecular Weight | 171.58 g/mol | --INVALID-LINK-- |

| Appearance | White to yellow solid | --INVALID-LINK-- |

| Melting Point | 78-81 °C | --INVALID-LINK-- |

| Boiling Point | 90 °C at 3 Torr | --INVALID-LINK-- |

| Density | 1.317 g/cm³ (Predicted) | --INVALID-LINK-- |

Toxicology and Exposure Limits

| Parameter | Value | Reference |

| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | --INVALID-LINK-- |

| Skin Corrosion/Irritation | Causes skin irritation | --INVALID-LINK-- |

| Serious Eye Damage/Irritation | Causes serious eye irritation | --INVALID-LINK-- |

| Respiratory or Skin Sensitization | May cause an allergic skin reaction | --INVALID-LINK-- |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | --INVALID-LINK-- |

Experimental Protocols

Synthesis of this compound

The following is a general procedure for the synthesis of this compound.[3]

Materials:

-

2-Chloro-6-methoxypyridine

-

Tetrahydrofuran (THF), anhydrous

-

tert-Butyllithium (t-BuLi) solution

-

N,N-Dimethylformamide (DMF), anhydrous

-

Acetic acid

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Petroleum ether

Procedure:

-

Under an inert argon atmosphere, dissolve 2-Chloro-6-methoxypyridine in anhydrous THF and cool the solution to -78 °C.

-

Slowly add tert-Butyllithium solution dropwise to the reaction mixture while maintaining the temperature at -78 °C. Stir for 1 hour.

-

Slowly add anhydrous N,N-Dimethylformamide at -78 °C and continue stirring for 2 hours.

-

Quench the reaction with acetic acid and pour the mixture into ice-cold water.

-

Alkalize the aqueous phase with a saturated solution of sodium bicarbonate.

-

Extract the aqueous phase with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to yield this compound as a white solid.[3]

Safe Handling and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

-

Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment:

-

Eye Protection: Chemical safety goggles are required.

-

Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) are mandatory. Change gloves immediately if they become contaminated.

-

Respiratory Protection: If there is a risk of inhalation exposure despite the use of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.

-

Storage and Disposal

-

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste containing this compound as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash. Contaminated labware and PPE should also be disposed of as hazardous waste.

Potential Signaling Pathway Involvement

Derivatives of the closely related compound, 6-Chloro-4-methoxynicotinaldehyde, have been investigated for their potential as anticancer agents. These derivatives have been shown to inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels) that tumors rely on for growth and metastasis.[4] While this pathway has not been directly confirmed for this compound itself, it represents a plausible mechanism of action for its derivatives and a key area for future research.

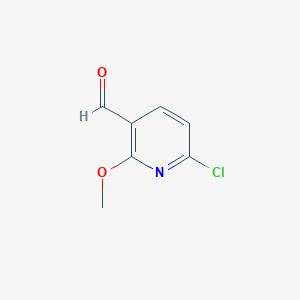

Caption: Potential inhibition of the VEGFR-2 signaling pathway by derivatives of this compound.

Emergency Procedures

-

In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention.

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

This technical guide is intended to provide essential information for the safe handling and use of this compound in a research setting. It is crucial for all personnel to be thoroughly familiar with this information and to adhere to all institutional safety policies and procedures.

References

A Technical Guide to 6-Chloro-2-methoxynicotinaldehyde for Researchers and Drug Development Professionals

An in-depth examination of the commercial availability, purity, synthesis, and analytical methodologies for a versatile pyridine building block.

This technical guide provides a comprehensive overview of 6-Chloro-2-methoxynicotinaldehyde, a substituted pyridine derivative of interest to researchers, scientists, and professionals in drug development. This document details its commercial availability, typical purity levels, a known synthetic route, and recommended analytical protocols for quality assessment.

Commercial Availability and Purity

This compound is readily available from a variety of chemical suppliers. It is typically offered in research quantities, with options for bulk and custom synthesis available from several vendors. The purity of the commercially available compound is generally high, suitable for most research and development applications.

Table 1: Commercial Availability and Purity of this compound

| Supplier Category | Typical Purity Levels | Common Pack Sizes | Notes |

| Research Chemical Suppliers | ≥95%, 97%, ≥98%, 99% min | 100 mg, 250 mg, 1 g, 5 g, 10 g | Purity is typically determined by HPLC or NMR. |

| Custom Synthesis Providers | As per client specification | Milligrams to kilograms | Can provide detailed analytical data upon request. |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 95652-81-6[1] |

| Molecular Formula | C₇H₆ClNO₂[1] |

| Molecular Weight | 171.58 g/mol [1] |

| Appearance | White to yellow solid[2] |

| Melting Point | 78-81 °C[2] |

| Boiling Point | 90 °C @ 3 Torr[2] |

| Storage Conditions | Inert atmosphere, 2-8°C[2] |

Synthesis and Purification

A common laboratory-scale synthesis of this compound involves the formylation of 2-chloro-6-methoxypyridine. The following is a general protocol based on established chemical literature.

Synthesis Protocol: Formylation of 2-Chloro-6-methoxypyridine[2]

-

Reaction Setup: Dissolve 2-Chloro-6-methoxypyridine in an anhydrous ethereal solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.

-

Lithiation: Slowly add a strong organolithium base, such as tert-butyllithium (t-BuLi), dropwise to the cooled solution. Stir the reaction mixture at -78 °C for approximately one hour.

-

Formylation: Introduce an anhydrous formylating agent, such as N,N-dimethylformamide (DMF), to the reaction mixture at -78 °C. Continue stirring at this temperature for a further two hours.

-

Work-up: Quench the reaction by the addition of a weak acid, such as acetic acid. Pour the mixture into ice-water and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

References

An In-depth Technical Guide to the Electrophilicity of the Pyridine Ring in 6-Chloro-2-methoxynicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic character of the pyridine ring in the versatile synthetic building block, 6-Chloro-2-methoxynicotinaldehyde. The inherent electron-deficient nature of the pyridine nucleus is significantly modulated by the presence of a chloro, a methoxy, and a nicotinaldehyde substituent, rendering the molecule susceptible to a range of nucleophilic aromatic substitution (SNAr) reactions. This document will delve into the theoretical underpinnings of this electrophilicity, supported by computational chemistry principles, and discuss its practical implications in organic synthesis. Experimental protocols for assessing reactivity and key synthetic applications are also detailed, providing a valuable resource for professionals in drug discovery and development.

Introduction: The Electronic Landscape of Substituted Pyridines

The pyridine ring, an aromatic heterocycle, is intrinsically electron-deficient due to the greater electronegativity of the nitrogen atom compared to carbon. This inherent property makes the pyridine nucleus less susceptible to electrophilic aromatic substitution than benzene and more prone to nucleophilic attack. The electrophilicity of the pyridine ring can be further tuned by the introduction of substituents. Electron-withdrawing groups (EWGs) enhance the electrophilic character of the ring, while electron-donating groups (EDGs) diminish it.[1]

In the case of this compound, the pyridine ring is decorated with three substituents that collectively influence its electronic properties:

-

6-Chloro group: The chlorine atom acts as an electron-withdrawing group through its inductive effect (-I), which significantly increases the electrophilicity of the pyridine ring, particularly at the ortho and para positions relative to the chlorine.

-

2-Methoxy group: The methoxy group is an electron-donating group through its resonance effect (+M) and electron-withdrawing through its inductive effect (-I). The net effect is typically electron-donating, which would be expected to decrease the overall electrophilicity of the ring.

-

3-Nicotinaldehyde group: The aldehyde group is a strong electron-withdrawing group due to both its inductive and resonance effects (-I, -M). This group strongly deactivates the ring towards electrophilic attack and enhances its susceptibility to nucleophilic attack.

The interplay of these substituents creates a unique electronic environment within the pyridine ring of this compound, making the C6 position particularly activated towards nucleophilic aromatic substitution.

Theoretical Framework for Assessing Electrophilicity

The electrophilicity of this compound can be rationalized and quantified through several theoretical and computational approaches.

Frontier Molecular Orbital (FMO) Theory: The Role of the LUMO

According to Frontier Molecular Orbital (FMO) theory, the reactivity of a molecule in a reaction with a nucleophile is largely governed by the energy and distribution of its Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy indicates a greater ability of the molecule to accept electrons, and thus, higher electrophilicity.

Table 1: Representative LUMO Energies of Substituted Pyridines (Illustrative Data)

| Compound | Substituents | Calculated LUMO Energy (eV) | Reference |

| Pyridine | None | ~ -0.5 to -1.0 | General Computational Chemistry Databases |

| 2-Chloropyridine | 2-Chloro | ~ -1.0 to -1.5 | [2] |

| 4-Nitropyridine | 4-Nitro | ~ -2.5 to -3.0 | [3] |

| This compound | 6-Chloro, 2-Methoxy, 3-Aldehyde | Expected to be significantly low | Inferred |

Note: The values presented are illustrative and can vary depending on the computational method and basis set used.

The combination of the chloro and aldehyde groups in this compound is expected to result in a significantly low-lying LUMO, concentrated around the C6 position, thereby marking it as the primary site for nucleophilic attack.

Molecular Electrostatic Potential (MEP) Maps

Molecular Electrostatic Potential (MEP) maps are powerful visualization tools that illustrate the charge distribution within a molecule. Regions of positive electrostatic potential (typically colored blue) indicate electron-deficient areas that are susceptible to nucleophilic attack, while regions of negative potential (typically colored red) are electron-rich and prone to electrophilic attack.

While a specific MEP map for this compound is not publicly available, a hypothetical map can be inferred based on the electronic nature of its substituents. The area around the C6 carbon, influenced by the adjacent electron-withdrawing chlorine atom and the deactivating effect of the aldehyde group, would be expected to exhibit a significant positive electrostatic potential, highlighting its electrophilic character.

The Hammett Equation: Quantifying Substituent Effects

The Hammett equation is a linear free-energy relationship that quantitatively describes the effect of meta- and para-substituents on the reactivity of benzene derivatives.[1] It can be extended to heterocyclic systems like pyridine to correlate reaction rates and equilibrium constants with substituent parameters (σ) and a reaction constant (ρ).[4][5]

For nucleophilic aromatic substitution on the pyridine ring, a positive ρ value is expected, indicating that electron-withdrawing substituents (with positive σ values) accelerate the reaction by stabilizing the negatively charged intermediate (Meisenheimer complex). The magnitude of ρ reflects the sensitivity of the reaction to substituent effects.

Table 2: Hammett Substituent Constants (σp) for Relevant Groups

| Substituent | σp Value |

| -Cl | +0.23 |

| -OCH3 | -0.27 |

| -CHO | +0.42 |

Source: Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195.

The strongly positive σ value for the aldehyde group, coupled with the positive value for the chloro group, underscores the enhanced electrophilicity of the pyridine ring in this compound.

Reactivity and Synthetic Applications

The enhanced electrophilicity of the pyridine ring at the C6 position makes this compound a valuable precursor for a wide array of substituted pyridines, primarily through nucleophilic aromatic substitution (SNAr) reactions.

Nucleophilic Aromatic Substitution (SNAr) at the C6 Position

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The presence of strong electron-withdrawing groups, such as the aldehyde and chloro substituents in the target molecule, is crucial for stabilizing this intermediate and facilitating the reaction.

Caption: Generalized mechanism for the SNAr reaction of this compound.

This reactivity has been widely exploited in palladium-catalyzed cross-coupling reactions.

Table 3: Common SNAr Reactions of this compound

| Reaction Type | Nucleophile/Reagents | Product Type |

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids, Pd catalyst, base | 6-Aryl/heteroaryl substituted nicotinaldehydes |

| Buchwald-Hartwig Amination | Primary/secondary amines, Pd catalyst, base, ligand | 6-Amino substituted nicotinaldehydes |

| Cyanation | Cyanide source (e.g., Zn(CN)2), Pd catalyst | 6-Cyano substituted nicotinaldehydes |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts, base | 6-Alkynyl substituted nicotinaldehydes |

Experimental Protocols

General Protocol for a Kinetic Study of Nucleophilic Aromatic Substitution

This protocol outlines a general method for determining the rate of a nucleophilic aromatic substitution reaction of this compound, which can be adapted for various nucleophiles.

Objective: To determine the rate constant for the reaction between this compound and a selected nucleophile.

Materials:

-

This compound

-

Nucleophile of interest (e.g., a primary or secondary amine)

-

Anhydrous solvent (e.g., DMSO, DMF, or acetonitrile)

-

Internal standard (for chromatographic analysis)

-

Reaction vessel with a magnetic stirrer and temperature control

-

Analytical instrument (e.g., HPLC, GC, or NMR spectrometer)

Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions of this compound, the nucleophile, and the internal standard in the chosen anhydrous solvent at known concentrations.

-

Reaction Setup: In a thermostated reaction vessel, combine the stock solution of this compound and the internal standard. Allow the solution to equilibrate to the desired reaction temperature.

-

Initiation of Reaction: Initiate the reaction by adding the stock solution of the nucleophile to the reaction vessel with vigorous stirring. Start a timer immediately.

-

Sampling: At regular time intervals, withdraw aliquots of the reaction mixture.

-

Quenching: Immediately quench the reaction in each aliquot by diluting it with a suitable solvent or by adding a quenching agent that rapidly reacts with one of the reactants.

-

Analysis: Analyze the quenched samples using the chosen analytical technique (e.g., HPLC) to determine the concentrations of the reactant (this compound) and the product over time.

-

Data Analysis: Plot the concentration of the reactant versus time. From this data, determine the order of the reaction and calculate the rate constant (k) using the appropriate integrated rate law.

Caption: Experimental workflow for a kinetic study of SNAr on this compound.

Representative Protocol for Suzuki-Miyaura Coupling

This protocol provides a representative procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Objective: To synthesize a 6-aryl-2-methoxynicotinaldehyde derivative.

Materials:

-

This compound (1.0 eq.)

-

Arylboronic acid (1.2 eq.)

-

Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)

-

Base (e.g., K2CO3, 2.0 eq.)

-

Anhydrous solvent (e.g., Toluene or Dioxane)

-

Reaction vessel (e.g., Schlenk flask)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Solvent Addition: Add the anhydrous solvent to the flask.

-

Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Conclusion

The electrophilicity of the pyridine ring in this compound is a consequence of the synergistic electron-withdrawing effects of the nitrogen heteroatom, the 6-chloro substituent, and the 3-nicotinaldehyde group. This pronounced electrophilic character, particularly at the C6 position, makes it an exceptionally useful and versatile substrate for nucleophilic aromatic substitution reactions. A thorough understanding of the theoretical principles governing its reactivity, combined with robust experimental protocols, empowers researchers in the pharmaceutical and chemical industries to leverage this building block for the efficient synthesis of a diverse range of complex and biologically active molecules. This guide serves as a foundational resource for professionals seeking to exploit the unique electronic properties of this important synthetic intermediate.

References

- 1. Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. thaiscience.info [thaiscience.info]

- 4. Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective [pubs.sciepub.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Substituted Pyridines using 6-Chloro-2-methoxynicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyridine scaffolds are of paramount importance in medicinal chemistry and drug development, forming the core of numerous pharmaceutical agents. 6-Chloro-2-methoxynicotinaldehyde is a versatile trifunctional building block, offering a strategic platform for the synthesis of diverse pyridine libraries. Its structure features a reactive aldehyde at the 3-position, a methoxy group at the 2-position, and a chlorine atom at the 6-position. The chlorine atom is particularly amenable to displacement via palladium-catalyzed cross-coupling reactions, providing a gateway to a wide array of functionalized pyridine derivatives.

These application notes provide detailed protocols for the synthesis of this compound and its subsequent elaboration into various substituted pyridines through Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The methodologies described herein are based on established chemical transformations and provide a robust starting point for reaction optimization and library synthesis.

Data Presentation: Synthesis of Substituted Pyridines

The following tables summarize representative palladium-catalyzed cross-coupling reactions of this compound. The presented yields are based on general protocols for similar chloropyridine substrates and may vary depending on the specific coupling partner and reaction conditions.

Table 1: Suzuki-Miyaura Coupling for the Synthesis of 6-Aryl-2-methoxynicotinaldehydes

| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 85 |

| 2 | 4-Tolylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 110 | 24 | 78 |

| 3 | 3-Anisylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DME | 90 | 16 | 91 |

Table 2: Buchwald-Hartwig Amination for the Synthesis of 6-Amino-2-methoxynicotinaldehydes

| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 16 | 80-95 |

| 2 | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 20 | 75-90 |

| 3 | Benzylamine | Pd₂(dba)₃ / DavePhos | K₃PO₄ | Toluene | 100 | 18 | 80-95 |

Table 3: Sonogashira Coupling for the Synthesis of 6-Alkynyl-2-methoxynicotinaldehydes

| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 70 | 8 | 85-95 |

| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ / CuI | i-Pr₂NH | Toluene | 60 | 12 | 80-90 |

| 3 | 1-Heptyne | PdCl₂(MeCN)₂ / CuI | Piperidine | DMF | 80 | 10 | 75-85 |

Signaling Pathways and Experimental Workflows

Caption: Synthetic pathways to substituted pyridines.

Caption: A typical experimental workflow.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the starting material from 2-chloro-6-methoxypyridine.

-

Materials:

-

2-Chloro-6-methoxypyridine

-

Anhydrous Tetrahydrofuran (THF)

-

tert-Butyllithium (t-BuLi) in pentane (1.7 M)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Acetic acid

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Petroleum ether and Ethyl acetate for chromatography

-

-

Procedure:

-

Dissolve 2-chloro-6-methoxypyridine (1.0 eq) in anhydrous THF under an argon atmosphere in a flame-dried round-bottom flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add t-BuLi (1.7 M in pentane, 0.9 eq) dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Slowly add anhydrous DMF (0.9 eq) at -78 °C and continue stirring for an additional 2 hours at this temperature.

-

Quench the reaction by the addition of acetic acid.

-

Pour the reaction mixture into ice-cold water.

-

Basify the aqueous phase with saturated NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate (2 x volume).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., 10:1 petroleum ether/ethyl acetate) to afford this compound as a solid. A reported yield for this transformation is 65%.

-